molecular formula C23H31NO3 B4302060 ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate

ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate

Cat. No. B4302060
M. Wt: 369.5 g/mol
InChI Key: KKGHQQMIDACTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as ACPD and is used in the synthesis of various drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of ACPD is not fully understood. However, it is believed to act as an agonist on the metabotropic glutamate receptor. This receptor is involved in the regulation of synaptic transmission and can modulate the activity of various neurotransmitters. ACPD has been shown to have a significant effect on synaptic transmission and can modulate the activity of various neurotransmitters.
Biochemical and Physiological Effects:
ACPD has been shown to have a significant effect on synaptic transmission. It can modulate the activity of various neurotransmitters, including glutamate, GABA, and acetylcholine. ACPD has also been shown to have a significant effect on the release of various hormones, including cortisol and adrenaline. Additionally, ACPD has been shown to have a significant effect on the immune system, modulating the activity of various immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACPD in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, ACPD has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, ACPD can be toxic in high concentrations, and care should be taken when handling it in the lab.

Future Directions

There are several future directions for the study of ACPD. One potential direction is the study of its long-term effects on synaptic transmission. Another potential direction is the study of its effects on other neurotransmitters and hormones. Additionally, the development of new drugs and pharmaceuticals based on ACPD is an exciting area of research. Finally, the study of the immune-modulating effects of ACPD is an area that warrants further investigation.
Conclusion:
In conclusion, ACPD is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly used in the synthesis of various drugs and pharmaceuticals and is also used as a ligand in the study of glutamate receptors. ACPD has been shown to have a significant effect on synaptic transmission and can modulate the activity of various neurotransmitters. While ACPD has some limitations, it remains a promising area of research with several future directions.

Scientific Research Applications

ACPD is widely used in scientific research due to its potential applications in various fields. It is commonly used in the synthesis of various drugs and pharmaceuticals. ACPD is also used as a ligand in the study of glutamate receptors. It has been shown to have a significant effect on synaptic transmission and can modulate the activity of various neurotransmitters.

properties

IUPAC Name

ethyl 3-(adamantane-1-carbonylamino)-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-3-27-21(25)11-20(19-6-4-15(2)5-7-19)24-22(26)23-12-16-8-17(13-23)10-18(9-16)14-23/h4-7,16-18,20H,3,8-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGHQQMIDACTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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